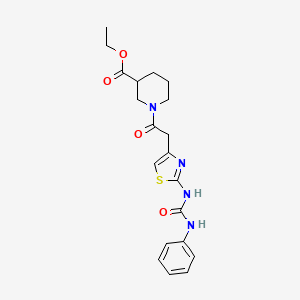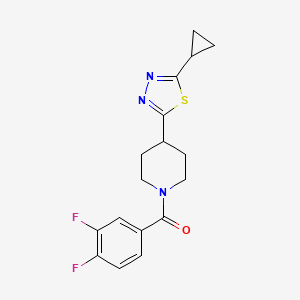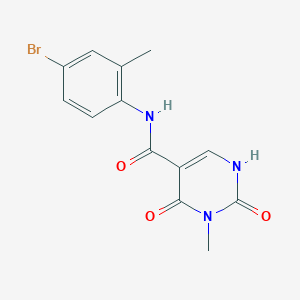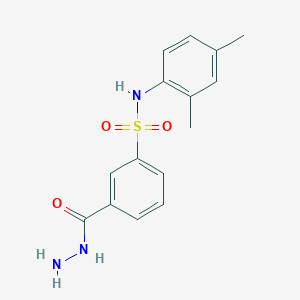
N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O2S2 and its molecular weight is 438.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Creation
The synthesis of thiophene-2-carboxamide derivatives is a well-studied area, aiming at the creation of new antibiotic and antibacterial drugs. These compounds, including variations like 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, are synthesized through reactions involving ammonia, benzaldehyde, formic acid, and other reagents, demonstrating significant antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Similarly, the development of thieno[2,3-c]pyridazines using starting materials like 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine underlines the synthetic flexibility and potential antimicrobial activity of these compounds (Al-Kamali et al., 2014).
Biological Activity
The exploration of thiophene and pyridazine derivatives for their antimicrobial and antifungal activities is a significant area of research. Compounds synthesized from reactions involving heteroaromatic o-aminonitrile, for example, have shown pronounced antimicrobial activity, offering a promising avenue for the development of new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the microwave-assisted synthesis of hybrid molecules containing various acid moieties and their investigation for antimicrobial, antilipase, and antiurease activities highlight the potential of thiophene derivatives in creating effective biological agents (Başoğlu et al., 2013).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal applications of thiophene derivatives, including studies on novel quinazolinone and thiazolidinone compounds, has shown that these substances can act as potent antibacterial and antifungal agents. Their structures, elucidated by various spectral data, support their biological activity potential (Desai et al., 2011).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with peripheral sensory trigeminal nerves . These nerves are known to play a crucial role in pain sensitivity.
Mode of Action
It is suggested that the compound may act as a calcitonin gene-related peptide (cgrp) receptor antagonist . Antagonists of the CGRP receptor are known to block the action of CGRP, a molecule that has been associated with the transmission of pain.
properties
IUPAC Name |
N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-3-1-4-12(9-11)22-15(26)10-29-16-7-6-14(24-25-16)23-17(27)13-5-2-8-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEISOYSOLQEBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2468081.png)
![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2468082.png)
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2468086.png)


![(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2468091.png)

![N-(3-cyanothiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2468095.png)
![[(1R)-3-(3,4-Dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B2468096.png)